An In-depth Technical Guide to the Discovery and Biosynthesis of 2-Hydroxytetracosanoic Acid
An In-depth Technical Guide to the Discovery and Biosynthesis of 2-Hydroxytetracosanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a C24 very-long-chain 2-hydroxy fatty acid of critical importance in the mammalian nervous system. It is a fundamental component of galactosylceramides and sulfatides, which are major constituents of the myelin sheath that insulates axons. The biosynthesis of this specialized lipid is catalyzed by the endoplasmic reticulum-resident enzyme Fatty Acid 2-Hydroxylase (FA2H). This guide provides a comprehensive overview of the discovery, characterization, and detailed biosynthetic pathway of 2-hydroxytetracosanoic acid. It includes quantitative enzymatic data, detailed experimental protocols for its study, and graphical representations of the key biological and experimental pathways.
Discovery and Characterization
2-Hydroxytetracosanoic acid, first named cerebronic acid, was identified in the late 19th and early 20th centuries through the pioneering work of lipid chemists studying the composition of the brain. These early investigations isolated complex lipids, termed "cerebrosides," from brain tissue and, through chemical degradation, identified their constituent parts: a sphingoid base, a sugar (galactose), and a fatty acid. A significant portion of these fatty acids were found to be unusual, hydroxylated, very-long-chain molecules, with the 24-carbon variant being particularly abundant.
This compound is a saturated 2-hydroxy very-long-chain fatty acid. Its presence is most prominent in the sphingolipids of the myelin sheath, but it is also found in the skin, kidneys, and epithelial cells of the digestive tract.[1] Mutations in the gene responsible for its synthesis, FA2H, are linked to severe neurodegenerative disorders, highlighting the critical role of 2-hydroxytetracosanoic acid in maintaining myelin integrity and nervous system function.[2]
Chemical Properties:
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Systematic Name: 2-Hydroxytetracosanoic acid
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Common Names: Cerebronic acid, Phrenosinic acid, 2-Hydroxylignoceric acid
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Molecular Formula: C₂₄H₄₈O₃
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Molecular Weight: 384.6 g/mol
The Biosynthesis of 2-Hydroxytetracosanoic Acid
The synthesis of 2-hydroxytetracosanoic acid from its non-hydroxylated precursor is a single enzymatic step catalyzed by Fatty Acid 2-Hydroxylase (FA2H).
2.1 The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)
FA2H is an iron-containing monooxygenase located in the membrane of the endoplasmic reticulum.[3] The human enzyme is encoded by the FA2H gene.[3] It contains a cytochrome b5 domain at its N-terminus, which is essential for its catalytic activity, and a conserved histidine motif for iron binding.[3]
2.2 The Hydroxylation Reaction
FA2H catalyzes the stereospecific hydroxylation of the α-carbon (C-2) of tetracosanoic acid (lignoceric acid). The reaction requires molecular oxygen (O₂) and reducing equivalents supplied by NADPH. An electron transport chain involving NADPH:cytochrome P-450 reductase is necessary to transfer electrons to the enzyme.[3] The reaction is stereospecific, exclusively producing the (R)-enantiomer, (R)-2-hydroxytetracosanoic acid.
2.3 Incorporation into Sphingolipids
Following its synthesis, 2-hydroxytetracosanoic acid is not typically found as a free fatty acid. It is rapidly activated by esterification to Coenzyme A, forming (R)-2-hydroxytetracosanoyl-CoA. This activated form serves as a substrate for ceramide synthases (CerS). The CerS enzymes incorporate the 2-hydroxy fatty acyl chain into a dihydrosphingosine backbone to form 2-hydroxy dihydroceramide. A subsequent desaturation step introduces a double bond into the sphingoid base, yielding 2-hydroxy ceramide. This molecule is the central precursor for complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are vital for myelin structure and function.[2][4]
// Nodes hFA [label="2-Hydroxytetracosanoic\nAcid", fillcolor="#FFFFFF", fontcolor="#202124"]; hFACoA [label="2-Hydroxytetracosanoyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; dhCer [label="2-Hydroxy\nDihydroceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; hCer [label="2-Hydroxy\nCeramide", fillcolor="#FFFFFF", fontcolor="#202124"]; GalCer [label="2-Hydroxy\nGalactosylceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfatide [label="2-Hydroxy\nSulfatide\n(Myelin Sheath)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Enzymes (as edge labels) hFA -> hFACoA [label=" Acyl-CoA\n Synthetase", color="#4285F4", fontcolor="#4285F4"]; hFACoA -> dhCer [label=" Ceramide\n Synthase", color="#4285F4", fontcolor="#4285F4"]; dhCer -> hCer [label=" Dihydroceramide\n Desaturase", color="#4285F4", fontcolor="#4285F4"]; hCer -> GalCer [label=" UDP-Galactose:\n Ceramide\n Galactosyltransferase", color="#4285F4", fontcolor="#4285F4"]; GalCer -> Sulfatide [label=" Galactosylceramide\n Sulfotransferase", color="#4285F4", fontcolor="#4285F4"]; } endsnippet Caption: Incorporation into complex 2-hydroxy sphingolipids.
Quantitative Data
The study of enzyme kinetics provides crucial information on the efficiency and substrate affinity of an enzyme. For Fatty Acid 2-Hydroxylase, these parameters are essential for understanding its function in lipid metabolism.
| Parameter | Value | Substrate | Source |
| K_m_ (Michaelis Constant) | < 0.18 µM | Tetracosanoic Acid (C24:0) | UniProt: P58815[1] |
| V_max_ (Maximum Velocity) | Not Reported | Tetracosanoic Acid (C24:0) | - |
| Substrate Conversion | ~4.5% | 0.18 µM Tetracosanoic Acid | ResearchGate Publication[5] |
Note: V_max_ is highly dependent on the concentration of active enzyme in the specific preparation (e.g., microsomal fraction) and is therefore often not reported as a standard value.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of 2-hydroxytetracosanoic acid biosynthesis.
4.1 Protocol 1: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol describes a method to measure the activity of FA2H in microsomal fractions isolated from tissues or transfected cells.[6]
1. Microsome Preparation: a. Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol) and determine the protein concentration (e.g., via BCA assay). Store at -80°C.
2. Reaction Mixture Preparation (Total Volume: 1.4 mL): a. To a glass tube, add:
- Tris-HCl, pH 7.6: 2.7 mM
- MgCl₂: 3.3 mM
- Glucose-6-phosphate: 3.3 mM
- NADP⁺: 1.2 mM
- Glucose-6-phosphate dehydrogenase: 0.2 units
- Purified human NADPH:cytochrome P-450 reductase: 1 µg
- Tetracosanoic acid substrate (solubilized in α-cyclodextrin): Target concentration (e.g., 10 µM) b. This mixture constitutes an NADPH regenerating system.
3. Enzymatic Reaction: a. Pre-warm the reaction mixture tubes to 37°C for 5 minutes. b. Initiate the reaction by adding 50 µg of microsomal protein. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes). d. Terminate the reaction by adding 1 mL of ice-cold 0.1 M HCl, followed by immediate vortexing.
4. Product Extraction and Analysis: a. Extract the lipids from the reaction mixture three times with 2 mL of diethyl ether. b. Pool the ether extracts and evaporate to dryness under a stream of nitrogen. c. The dried lipid residue is then ready for derivatization and analysis by GC-MS or LC-MS/MS as described in Protocol 2.
4.2 Protocol 2: Lipid Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction of total lipids from tissue and subsequent quantification of 2-hydroxytetracosanoic acid using liquid chromatography-tandem mass spectrometry.
1. Tissue Homogenization and Lipid Extraction (Folch Method): a. Weigh a frozen tissue sample (e.g., 100 mg of brain tissue) and homogenize in 20 volumes (2 mL) of ice-cold chloroform:methanol (2:1, v/v). b. Agitate the mixture vigorously for 20 minutes at 4°C. c. Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution to the homogenate to induce phase separation. d. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the layers. e. Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass pipette. f. Dry the lipid extract under a stream of nitrogen.
2. Saponification (to release amide-bound fatty acids): a. Resuspend the dried lipid extract in 1 mL of 1 M KOH in 95% ethanol. b. Heat at 80°C for 60 minutes. c. Allow to cool, then acidify the mixture to pH < 3 with 6 M HCl. d. Extract the released free fatty acids three times with 2 mL of hexane (B92381). e. Pool the hexane extracts and dry under nitrogen.
3. LC-MS/MS Analysis: a. Sample Preparation: Resuspend the dried fatty acid extract in a suitable solvent (e.g., 100 µL of methanol). b. Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid
- Gradient: Run a gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate. c. Mass Spectrometry (Negative Ion Mode):
- Ionization Source: Electrospray Ionization (ESI), negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for 2-Hydroxytetracosanoic Acid:
- Precursor Ion (Q1): m/z 383.4 [M-H]⁻
- Product Ion (Q3): m/z 339.4 [M-H-CO₂]⁻ (A characteristic loss of carbon dioxide). Note: The optimal product ion and collision energy should be determined empirically by infusing a pure standard. d. Quantification: Create a standard curve using a pure 2-hydroxytetracosanoic acid standard and a suitable deuterated internal standard (e.g., D₄-tetracosanoic acid) to calculate the concentration in the original sample.
// Nodes A [label="1. Sample Preparation\n(e.g., Brain Tissue)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Lipid Extraction\n(Folch Method: CHCl₃/MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Saponification\n(Release of Fatty Acids)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Sample Cleanup / Derivatization\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reverse-Phase LC Separation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Tandem MS Detection\n(MRM, Negative Ion Mode)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="6. Data Analysis\n(Quantification vs Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Homogenization", color="#5F6368", fontcolor="#5F6368"]; B -> C [label="Phase Separation", color="#5F6368", fontcolor="#5F6368"]; C -> D [label="Acidification & Extraction", color="#5F6368", fontcolor="#5F6368"]; D -> E [label="Injection", color="#5F6368", fontcolor="#5F6368"]; E -> F [style=dashed, arrowhead=none]; E -> G [style=dashed, arrowhead=none]; E -> H [label="Peak Integration", color="#5F6368", fontcolor="#5F6368"]; } endsnippet Caption: General workflow for analysis of 2-hydroxy fatty acids.
References
- 1. uniprot.org [uniprot.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
